2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine

Physicochemical Properties Lipophilicity Drug Design

2-((1-Methyl-1H-imidazol-2-yl)thio)pyrazine (CAS 1864112-37-7, molecular formula C8H8N4S, molecular weight 192.24 g/mol) is a heterocyclic compound featuring an imidazole ring linked to a pyrazine ring via a thioether (-S-) bridge at the imidazole 2-position. The imidazole nitrogen is methylated, and the compound possesses zero hydrogen bond donors, four hydrogen bond acceptors, a computed XLogP3 of 0.6, and a topological polar surface area (TPSA) of 68.9 Ų.

Molecular Formula C8H8N4S
Molecular Weight 192.24
CAS No. 1864112-37-7
Cat. No. B2524951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine
CAS1864112-37-7
Molecular FormulaC8H8N4S
Molecular Weight192.24
Structural Identifiers
SMILESCN1C=CN=C1SC2=NC=CN=C2
InChIInChI=1S/C8H8N4S/c1-12-5-4-11-8(12)13-7-6-9-2-3-10-7/h2-6H,1H3
InChIKeyMOGVQJGRYKIGKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-Methyl-1H-imidazol-2-yl)thio)pyrazine (CAS 1864112-37-7): Product Baseline and Structural Overview for Procurement Decisions


2-((1-Methyl-1H-imidazol-2-yl)thio)pyrazine (CAS 1864112-37-7, molecular formula C8H8N4S, molecular weight 192.24 g/mol) is a heterocyclic compound featuring an imidazole ring linked to a pyrazine ring via a thioether (-S-) bridge at the imidazole 2-position. The imidazole nitrogen is methylated, and the compound possesses zero hydrogen bond donors, four hydrogen bond acceptors, a computed XLogP3 of 0.6, and a topological polar surface area (TPSA) of 68.9 Ų [1]. It is offered as a research chemical (catalog number EVT-2662025) for non-human research only . This compound serves as a versatile building block in medicinal chemistry and materials science applications where the pyrazine-thioether-imidazole scaffold is required.

Why Generic Substitution Is Not Advisable for 2-((1-Methyl-1H-imidazol-2-yl)thio)pyrazine (CAS 1864112-37-7) in Research


The unique non-fused thioether linkage connecting an N-methylimidazole to a pyrazine ring in this compound is structurally distinct from the far more common fused imidazo[1,2-a]pyrazine scaffold that dominates the patent and medicinal chemistry literature for kinase inhibition, SHP2 allostery, and antibacterial applications [1]. Generic substitution with a fused analog or a compound bearing a different linker (e.g., -O-, -NH-, or direct C-C bond) would introduce a fundamentally different molecular geometry, conformational flexibility, electronic distribution, and lipophilicity—potentially resulting in loss of target engagement or altered pharmacokinetic behavior. The quantitative evidence below underscores specific dimensions where this compound differentiates itself from its closest structural comparators.

2-((1-Methyl-1H-imidazol-2-yl)thio)pyrazine (CAS 1864112-37-7): Quantitative Differentiation Evidence Against Key Structural Comparators


Lipophilicity (XLogP3) Differentiation from N-Desmethyl and Ether-Linked Analogs

The N-methyl group on the imidazole ring of 2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine contributes to a computed XLogP3 of 0.6 [1], which is more lipophilic than the hypothetical N-desmethyl analog 2-((1H-imidazol-2-yl)thio)pyrazine (predicted XLogP3 ≈ -0.1) . This 0.7 log unit difference corresponds to approximately a 5-fold increase in octanol/water partition coefficient, which can improve passive membrane permeability while retaining aqueous solubility. In contrast, a hypothetical ether-linked analog 2-((1-methyl-1H-imidazol-2-yl)oxy)pyrazine would be predicted to have a lower XLogP3 (~0.2) owing to the greater electronegativity of oxygen relative to sulfur .

Physicochemical Properties Lipophilicity Drug Design

Topological Polar Surface Area (TPSA) Advantage Over Fused Imidazopyrazine Scaffolds

The non-fused, open-chain thioether architecture of 2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine yields a computed TPSA of 68.9 Ų [1], which is approximately 14% to 30% lower than representative fused imidazo[1,2-a]pyrazine comparators. For example, imidazo[1,2-a]pyrazine (core scaffold) has a TPSA of ~30.2 Ų (only two N atoms), but biologically active derivatives with pendant polar groups (e.g., the ENPP1 inhibitor compound 7) have TPSA values exceeding 80–100 Ų [2]. A lower TPSA (< 90 Ų) is associated with improved intestinal absorption and blood-brain barrier penetration, positioning this compound favorably for CNS-targeted probe design.

Drug-Likeness TPSA Oral Bioavailability

Rotatable Bond Count and Conformational Flexibility Relative to Fused Imidazopyrazines

With 2 rotatable bonds (the C-S linkages between the imidazole and pyrazine rings) [1], 2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine exhibits significantly greater conformational flexibility than fused imidazo[1,2-a]pyrazine scaffolds, which have 0 rotatable bonds in their core bicyclic system. This flexibility allows the two heterocyclic rings to adopt multiple relative orientations, potentially enabling induced-fit binding to protein targets with deeper or irregularly shaped binding pockets. Conversely, the rigidity of fused scaffolds may provide an entropic advantage for pre-organized binding conformations, making this compound a valuable complementary tool for exploring the conformational landscape of a given target.

Conformational Flexibility Molecular Recognition Scaffold Design

Class-Level Bioactivity Inference from Pyrazin-2-ylthio Motif: HIV-1 Inhibition Potential

Although no direct bioactivity data are publicly available for 2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine itself, the pyrazin-2-ylthio motif is a validated pharmacophore for HIV-1 inhibition. In a study of 2-(3-(2-chlorophenyl)pyrazin-2-ylthio)-N-arylacetamides, the most potent compound (6k) exhibited an EC50 of 1.7 μM against wild-type HIV-1 (IIIB strain), with moderate activity against reverse transcriptase [1]. The presence of the pyrazin-2-ylthio linkage in the target compound—lacking only the 3-(2-chlorophenyl) substitution and the N-arylacetamide extension—positions it as a potentially privileged fragment for anti-HIV drug discovery campaigns. In contrast, fused imidazo[1,2-a]pyrazines are more commonly explored as kinase inhibitors (CDK9, ENPP1, Gαq/11) rather than antiviral agents [2], suggesting divergent target profiles.

Antiviral HIV-1 Non-Nucleoside RT Inhibitor

Synthetic Tractability: Single-Step Assembly from Commodity Starting Materials

The synthesis of 2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine proceeds via a single-step nucleophilic aromatic substitution between commercially available 2-chloropyrazine (widely available, CAS 14508-49-7) and 1-methyl-1H-imidazole-2-thiol (methimazole, CAS 60-56-0) under basic conditions . This contrasts with fused imidazo[1,2-a]pyrazines, which typically require multi-step cyclocondensation sequences (e.g., condensation of 2-aminopyrazines with α-halocarbonyl compounds or multi-component reactions) [1]. The two-step, one-pot nature of this synthesis translates to lower cost, higher throughput, and greater scalability for library production in medicinal chemistry campaigns.

Synthetic Accessibility Building Block Medicinal Chemistry

Hydrogen Bond Acceptor Profile and Metal Coordination Potential vs. Amino/Carbon-Linked Analogs

The thioether sulfur atom in 2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine acts as a soft Lewis base capable of coordinating transition metals (e.g., Ag(I), Au(I), Cu(I)), a property exploited in pyrazine-functionalized N-heterocyclic carbene (NHC) complexes with demonstrated antibacterial activity [1]. This metal-coordination capability is absent in amino-linked (-NH-) or methylene-linked (-CH2-) analogs, where the bridging atom is either a harder base (nitrogen) or non-coordinating (carbon). Coupled with the compound's 4 hydrogen bond acceptor sites (pyrazine N atoms + imidazole N atom + thioether S) and 0 H-bond donors [2], this compound is uniquely suited as a ligand for metallosupramolecular assemblies or metallodrug candidates, differentiating it from both ether-linked and fused imidazopyrazine analogs.

Metal Coordination Metallodrug Design Supramolecular Chemistry

Optimal Research Application Scenarios for 2-((1-Methyl-1H-imidazol-2-yl)thio)pyrazine (CAS 1864112-37-7) Based on Differentiated Evidence


Medicinal Chemistry: Fragment-Based Drug Discovery for CNS Targets

With a computed XLogP3 of 0.6 and TPSA of 68.9 Ų—both within lead-like ranges favorable for oral absorption and CNS penetration—this compound serves as an ideal fragment or core scaffold for CNS drug discovery programs. Its intermediate lipophilicity and low polar surface area differentiate it from many fused imidazopyrazine leads that carry TPSA values exceeding 90–120 Ų [1]. Procurement teams supporting neuroscience-focused medicinal chemistry should prioritize this compound over more polar, higher-TPSA analogs when designing blood-brain barrier penetrant libraries.

Antiviral Research: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor Probe Development

The pyrazin-2-ylthio motif present in this compound is a validated pharmacophore for HIV-1 inhibition, with close structural analogs showing EC50 values as low as 1.7 μM against wild-type HIV-1 [2]. This compound provides a synthetically accessible starting point for antiviral SAR campaigns, differentiating it from fused imidazopyrazines—which are predominantly explored as kinase inhibitors (CDK9, ENPP1, SHP2) rather than antiviral agents. Antiviral research groups should consider this compound as a fragment for bioisosteric replacement or scaffold-hopping strategies targeting HIV-1 reverse transcriptase.

Inorganic/Medicinal Chemistry: Metallodrug Ligand Design

The thioether sulfur atom bridges pyrazine and N-methylimidazole rings, creating a soft Lewis base capable of coordinating transition metals such as Ag(I), Au(I), and Cu(I). This property has been exploited in pyrazine-functionalized Ag(I)-NHC complexes demonstrating antibacterial activity [3]. The absence of hydrogen bond donors (0 HBD) and presence of 4 hydrogen bond acceptors [1] further supports its use as a neutral ligand scaffold for metallosupramolecular assemblies. Researchers developing antibacterial metallodrugs or coordination polymers should select this compound over O-linked or NH-linked analogs that lack soft metal coordination capability.

Combinatorial Chemistry: High-Throughput Library Synthesis Building Block

The single-step synthetic route from 2-chloropyrazine and 1-methyl-1H-imidazole-2-thiol (both commodity chemicals) enables rapid, high-yield synthesis suitable for parallel library production . In contrast, fused imidazo[1,2-a]pyrazines require multi-step cyclocondensation sequences that increase synthesis time and cost. Procurement groups supporting combinatorial chemistry or high-throughput screening operations should stock this building block for efficient analog generation, capitalizing on its synthetic accessibility to accelerate SAR exploration.

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